
2-(Chloromethoxy)-1-methyl-4-nitrobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Chloromethoxy)-1-methyl-4-nitrobenzene is an organic compound with the molecular formula C8H8ClNO3 It is a derivative of nitrobenzene, where the benzene ring is substituted with a chloromethoxy group at the second position, a methyl group at the first position, and a nitro group at the fourth position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethoxy)-1-methyl-4-nitrobenzene typically involves the chloromethylation of 1-methyl-4-nitrobenzene. This can be achieved through the reaction of 1-methyl-4-nitrobenzene with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl ether.
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to ensure better control over reaction conditions and to increase yield. The use of advanced purification techniques such as distillation and recrystallization can further enhance the purity of the final product.
化学反応の分析
Types of Reactions
2-(Chloromethoxy)-1-methyl-4-nitrobenzene undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chloromethoxy group can be replaced by various nucleophiles such as amines, thiols, and alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride (SnCl2) in hydrochloric acid.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium thiolate (KSR) in an aprotic solvent like dimethyl sulfoxide (DMSO).
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate in an acidic or neutral medium.
Major Products Formed
Nucleophilic Substitution: Formation of substituted derivatives depending on the nucleophile used.
Reduction: Formation of 2-(Chloromethoxy)-1-methyl-4-aminobenzene.
Oxidation: Formation of 2-(Chloromethoxy)-4-nitrobenzoic acid.
科学的研究の応用
2-(Chloromethoxy)-1-methyl-4-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 2-(Chloromethoxy)-1-methyl-4-nitrobenzene depends on its specific application. For instance, in biological systems, the compound may interact with cellular proteins or enzymes, leading to inhibition or activation of specific biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA or proteins, potentially leading to cytotoxic effects.
類似化合物との比較
Similar Compounds
2-(Chloromethoxy)-1-methylbenzene: Lacks the nitro group, making it less reactive in certain chemical reactions.
2-(Methoxymethyl)-1-methyl-4-nitrobenzene: Contains a methoxymethyl group instead of a chloromethoxy group, which affects its reactivity and solubility.
2-(Chloromethoxy)-4-nitrotoluene: Similar structure but with different substitution patterns on the benzene ring.
Uniqueness
2-(Chloromethoxy)-1-methyl-4-nitrobenzene is unique due to the presence of both electron-withdrawing (nitro) and electron-donating (methyl) groups on the benzene ring, along with a reactive chloromethoxy group. This combination of functional groups imparts distinct chemical properties, making it a valuable compound for various synthetic and research applications.
特性
分子式 |
C8H8ClNO3 |
|---|---|
分子量 |
201.61 g/mol |
IUPAC名 |
2-(chloromethoxy)-1-methyl-4-nitrobenzene |
InChI |
InChI=1S/C8H8ClNO3/c1-6-2-3-7(10(11)12)4-8(6)13-5-9/h2-4H,5H2,1H3 |
InChIキー |
IGMXYOPTFRPDFR-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])OCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(Cyclopentyloxy)methyl]piperidine](/img/structure/B13208510.png)
![1-Methyl-5-[(methylamino)methyl]-1H-pyrazol-3-amine](/img/structure/B13208518.png)
![1-[1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine](/img/structure/B13208522.png)
![3-{[(Tert-butoxy)carbonyl]amino}-2,2-dimethyl-3-[3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B13208525.png)
![N-{2-[2-(dimethylamino)-1,3-thiazol-4-yl]ethyl}-2,2,2-trifluoroacetamide](/img/structure/B13208530.png)
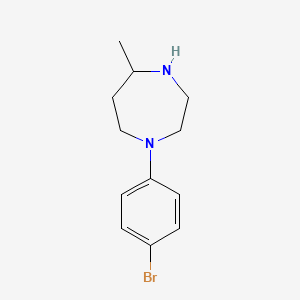
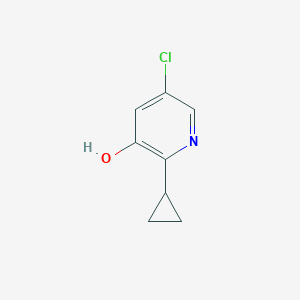
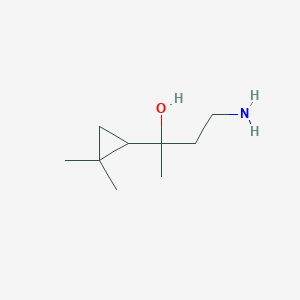
![(2S,4R)-2-(Bromomethyl)-4-[3-(trifluoromethyl)phenyl]oxolane](/img/structure/B13208566.png)

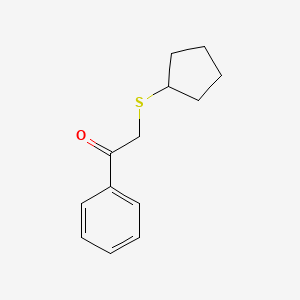
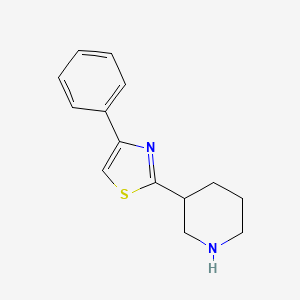
![1-(Butan-2-YL)-4-chloro-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B13208584.png)
![Benzyl 3-(aminomethyl)-2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13208585.png)
